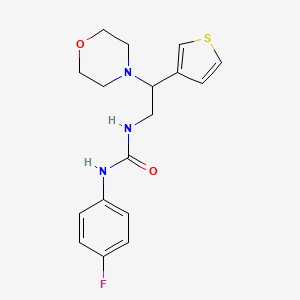

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea

Beschreibung

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea is a urea derivative characterized by a 4-fluorophenyl group, a morpholinoethyl linker, and a thiophen-3-yl substituent. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition and apoptosis induction . The morpholino group is known to enhance solubility and bioavailability, while the thiophene moiety may contribute to electronic interactions in biological systems . Though direct biological data for this compound are absent in the provided evidence, its structural features align with compounds investigated for antileukemic, kinase-modulating, and antimicrobial activities .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-3-(2-morpholin-4-yl-2-thiophen-3-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2S/c18-14-1-3-15(4-2-14)20-17(22)19-11-16(13-5-10-24-12-13)21-6-8-23-9-7-21/h1-5,10,12,16H,6-9,11H2,(H2,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNJDOUPJKDWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)NC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea typically involves the following steps:

Formation of the intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate isocyanate to form the urea intermediate.

Introduction of the morpholino group: The intermediate is then reacted with morpholine under suitable conditions to introduce the morpholino group.

Attachment of the thiophene ring: Finally, the thiophene ring is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

Substitution: The fluorophenyl and thiophene rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-{4-[(pyridinylmethyl)thio]phenyl}urea (): Replaces the fluorophenyl group with a chloro-trifluoromethylphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to fluorine.

- 1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (): Incorporates a pyrazole core instead of a morpholinoethyl-thiophene chain. The hydroxyethyl group may improve water solubility, while the pyrazole ring could modulate kinase selectivity .

Morpholino-Containing Analogues

- (2,4-Difluorophenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea (): Features a triazine core substituted with two morpholino groups. However, the bulkier structure may reduce cell permeability compared to the target compound .

- 1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea (): Replaces the thiophene with a cyclohexyl-hydroxymethyl group. The cyclohexyl group introduces conformational rigidity, which could limit target accessibility compared to the flexible thiophene-morpholino chain .

Thiophene-Containing Analogues

- 1-(3-Bromophenyl)-3-(thiophen-3-yl)-5-(4-(4-methylpiperazin-1-yl)phenyl)-2-pyrazoline () :

- 1-(4-Chlorophenyl)-3-{5-[(E)-2-phenyl-ethenyl]-1,3,4-thiadiazol-2-yl}urea () :

Structural and Pharmacological Trends

Q & A

Basic: What are the recommended synthetic routes and optimization strategies for 1-(4-Fluorophenyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the morpholino-thiophene ethylamine intermediate, followed by urea bond formation. Key steps include:

- Amine precursor synthesis : Reacting 2-morpholino-2-(thiophen-3-yl)ethanol with a halogenating agent (e.g., thionyl chloride) to form the corresponding alkyl halide, followed by amination.

- Urea coupling : Reacting the amine intermediate with 4-fluorophenyl isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea bond .

Optimization strategies : - Use catalysts like triethylamine to enhance reaction efficiency.

- Monitor reaction progress via TLC or HPLC to ensure purity (>95%) .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

Essential techniques include:

- NMR spectroscopy : Confirm the presence of fluorophenyl (δ 7.1–7.3 ppm), morpholine (δ 3.6–3.8 ppm), and thiophene protons (δ 7.4–7.6 ppm) .

- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]+ expected at ~390 Da).

- HPLC : Assess purity using a C18 column with UV detection at 254 nm .

Advanced: How can researchers investigate the mechanism of action for this compound in biological systems?

Answer:

- Target identification : Perform molecular docking studies to predict interactions with receptors (e.g., orexin receptors or kinases) .

- In vitro assays : Measure caspase-3 activation (via fluorometric assays) to evaluate apoptosis induction, as seen in structurally related antileukemic urea derivatives .

- Pathway analysis : Use transcriptomics or proteomics to identify modulated pathways (e.g., MAPK/ERK) .

Advanced: What strategies are effective for establishing structure-activity relationships (SAR) with this compound?

Answer:

- Systematic substitution : Synthesize analogs with variations in the fluorophenyl, morpholino, or thiophene groups. For example, replacing fluorine with chlorine alters electronic properties and receptor binding .

- Computational modeling : Use DFT calculations to correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity .

- In vitro testing : Compare IC50 values across analogs in cytotoxicity assays (e.g., HL-60 leukemia cells) .

Advanced: How should discrepancies in reported biological activity data be addressed?

Answer:

- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., MTT assay for cytotoxicity).

- Structural verification : Confirm compound identity via X-ray crystallography if NMR/MS data are ambiguous .

- Contextual analysis : Consider cell-line specificity (e.g., K562 vs. HL-60 cells) and assay conditions (e.g., serum concentration) .

Advanced: What methodologies are recommended for evaluating toxicity and pharmacokinetics (PK)?

Answer:

- In vitro toxicity : Use hepatic microsomes to assess metabolic stability and CYP450 inhibition .

- ADME profiling :

- In vivo PK : Administer to rodent models and measure plasma half-life (t1/2) and bioavailability .

Advanced: How can this compound be evaluated in disease-specific models (e.g., cancer, neurological disorders)?

Answer:

- Cancer models :

- Neurological models :

- Orexin receptor modulation : Assess sleep-wake cycles in rodent models of narcolepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.